3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
CAS No.: 1306605-64-0
Cat. No.: VC3377920
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306605-64-0 |
|---|---|
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O3/c1-2-7-6-3-5(9(12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3,(H,12,13) |
| Standard InChI Key | VACTYXKPZCKNRQ-UHFFFAOYSA-N |
| SMILES | CCC1=NOC2=C1C=C(C=N2)C(=O)O |
| Canonical SMILES | CCC1=NOC2=C1C=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification and Properties
3-Ethyl- oxazolo[5,4-b]pyridine-5-carboxylic acid is identified by CAS registry number 1306605-64-0. The compound has a molecular formula of C9H8N2O3 with a calculated molecular weight of 192.17 g/mol. This heterocyclic compound belongs to the oxazolopyridine class of molecules, which have garnered significant attention in pharmaceutical research due to their diverse biological activities.
Structural Features
The compound features a bicyclic structure consisting of a 1,2-oxazole ring fused with a pyridine ring, creating the [5,4-b] fusion pattern. Specifically, it contains:
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An oxazole ring with an ethyl substituent at the 3-position
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A pyridine ring with a carboxylic acid functional group at the 5-position
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A fused ring system where the oxazole and pyridine rings share two carbon atoms
This structural arrangement creates a planar heterocyclic system with multiple sites for potential hydrogen bonding and other intermolecular interactions, contributing to its biological relevance.
Structural Comparison
The oxazolo[5,4-b]pyridine scaffold differs from related structures like oxazolo[4,5-b]pyridines mainly in the fusion pattern between the rings . This subtle structural difference significantly influences the compound's chemical and biological properties. The presence of nitrogen atoms in the heterocyclic rings enables hydrogen bonding capabilities, while the carboxylic acid group provides additional functionality for chemical modifications and biological interactions.
Synthesis Methods
Conventional Synthetic Approaches
The synthesis of 3-Ethyl- oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. Traditional methods for synthesizing oxazolo[5,4-b]pyridine derivatives often start with appropriately substituted pyridine precursors. These conventional approaches frequently have limitations including:
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Severe reaction conditions requiring high temperatures
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Extended reaction times
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Moderate to low yields
Modern Synthetic Methods
Recent research has focused on developing improved synthetic routes for oxazolo[5,4-b]pyridine derivatives. One significant advancement is a one-step method for synthesizing derivatives incorporating aliphatic carboxylic groups as linkers . This method involves:
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Acylation reactions of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids
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Spontaneous intramolecular cyclization of the initially formed monoamides
This approach offers several advantages over conventional methods, including:
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Simplified one-pot reaction procedures
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Improved yields
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Enhanced purity of final products
Specific Synthesis Example
For analogous oxazolo derivatives, synthesis often employs reagents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) . For example, in the synthesis of related compounds:
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A mixture of the appropriate aminohydroxypyridine and carboxylic acid is heated in PPA at elevated temperatures (typically 130°C) for several hours
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After cooling, the reaction mixture is neutralized and extracted
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Purification by column chromatography yields the desired oxazolo derivative
Similar approaches could potentially be applied to the synthesis of 3-Ethyl- oxazolo[5,4-b]pyridine-5-carboxylic acid with appropriate modifications.
Chemical Reactivity
Functional Group Reactivity
The reactivity of 3-Ethyl- oxazolo[5,4-b]pyridine-5-carboxylic acid is primarily determined by two key structural features:
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The carboxylic acid functional group: This group can participate in typical carboxylic acid reactions, including:
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Esterification with alcohols
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Amide formation with amines
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Acid-base reactions
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Decarboxylation under certain conditions
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The nitrogen atoms in the heterocyclic rings: These can function as:
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Nucleophilic centers for electrophilic attack
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Hydrogen bond acceptors
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Coordination sites for metal ions
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Basic sites for protonation
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Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 3-Ethyl- oxazolo[5,4-b]pyridine-5-carboxylic acid and related compounds is significantly influenced by:
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The presence and position of substituents on both rings
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The nature of the fusion between the oxazole and pyridine rings
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The presence of the carboxylic acid group, which can interact with biological targets through hydrogen bonding and ionic interactions
Comparative Analysis with Similar Compounds
Structural Analogues
The oxazolo[5,4-b]pyridine scaffold serves as the foundation for numerous compounds with varied substituents and functional groups. Notable analogues include:
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3-Methyl- oxazolo[5,4-b]pyridine-5-carbohydrazide: This compound differs from our target molecule primarily in the 3-position substituent (methyl vs. ethyl) and the 5-position functional group (carbohydrazide vs. carboxylic acid) .
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Oxazolo[4,5-b]pyridine derivatives: These represent positional isomers with altered biological profiles due to different ring fusion patterns .
The structural diversity within this family of compounds provides opportunities for fine-tuning biological activities and physicochemical properties.
Structure-Property Relationships
The specific arrangements of functional groups and substituents in these compounds significantly influence their properties:
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Lipophilicity: The ethyl group in 3-Ethyl- oxazolo[5,4-b]pyridine-5-carboxylic acid contributes to increased lipophilicity compared to methyl analogues
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Solubility: The carboxylic acid moiety enhances water solubility through potential ionization
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Binding interactions: The specific spatial arrangement of nitrogen atoms and the carboxylic group creates unique binding capabilities with biological targets
These structure-property relationships are crucial for understanding and predicting the compound's behavior in various applications.
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